Cas no 1393530-44-3 ((6-Bromo-4-methylpyridin-2-yl)methanamine)
(6-Bromo-4-methylpyridin-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (6-Bromo-4-methylpyridin-2-yl)methanamine
- AB80078
- (6-BROMO-4-METHYLPYRIDIN-2-YL)METHYLAMINE
- 1393530-44-3
-
- MDL: MFCD28384425
- Inchi: 1S/C7H9BrN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3
- InChI Key: LOPZKOUFDBDCMC-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CC(CN)=N1
Computed Properties
- Exact Mass: 199.99491g/mol
- Monoisotopic Mass: 199.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38.9Ų
(6-Bromo-4-methylpyridin-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186211-1g |
(6-Bromo-4-methylpyridin-2-yl)methanamine |
1393530-44-3 | 95% | 1g |
$657.20 | 2022-04-02 | |
| Chemenu | CM170339-1g |
(6-bromo-4-methylpyridin-2-yl)methanamine |
1393530-44-3 | 95% | 1g |
$720 | 2021-08-05 | |
| Chemenu | CM170339-1g |
(6-bromo-4-methylpyridin-2-yl)methanamine |
1393530-44-3 | 95% | 1g |
$720 | 2023-02-18 | |
| eNovation Chemicals LLC | Y1107593-1g |
(6-Bromo-4-methylpyridin-2-yl)methanamine dihydrochloride |
1393530-44-3 | 95% | 1g |
$595 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1107593-1g |
(6-Bromo-4-methylpyridin-2-yl)methanamine dihydrochloride |
1393530-44-3 | 95% | 1g |
$595 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1107593-1g |
(6-Bromo-4-methylpyridin-2-yl)methanamine dihydrochloride |
1393530-44-3 | 95% | 1g |
$595 | 2024-05-23 |
(6-Bromo-4-methylpyridin-2-yl)methanamine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on (6-Bromo-4-methylpyridin-2-yl)methanamine
Recent Advances in the Application of (6-Bromo-4-methylpyridin-2-yl)methanamine (CAS: 1393530-44-3) in Chemical Biology and Pharmaceutical Research
The compound (6-Bromo-4-methylpyridin-2-yl)methanamine (CAS: 1393530-44-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in drug discovery and development. This heterocyclic amine derivative, characterized by a bromo-substituted pyridine core, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential in targeting specific protein-protein interactions and enzyme inhibition, particularly in the context of oncology and neurodegenerative diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of (6-Bromo-4-methylpyridin-2-yl)methanamine as a precursor for the development of novel kinase inhibitors. The bromo-substitution at the 6-position allows for further functionalization via cross-coupling reactions, enabling the creation of diverse compound libraries. The study highlighted its role in the synthesis of potent and selective inhibitors of the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune disorders.
Another significant application was reported in ACS Chemical Biology, where (6-Bromo-4-methylpyridin-2-yl)methanamine was utilized as a scaffold for the design of small-molecule probes targeting the bromodomain and extra-terminal (BET) family of proteins. These proteins play crucial roles in epigenetic regulation, and their dysregulation is associated with cancer and other diseases. The study showcased how modifications of this core structure could lead to compounds with improved binding affinity and selectivity.
From a synthetic chemistry perspective, recent advances in catalytic methods have enhanced the efficiency of producing (6-Bromo-4-methylpyridin-2-yl)methanamine. A 2024 publication in Organic Letters described a novel palladium-catalyzed amination protocol that significantly improves yield and reduces byproduct formation compared to traditional methods. This development is particularly important for scaling up production for preclinical and clinical studies.
In drug metabolism and pharmacokinetics (DMPK) studies, researchers have investigated the stability and metabolic pathways of compounds derived from (6-Bromo-4-methylpyridin-2-yl)methanamine. A recent Drug Metabolism and Disposition paper reported favorable pharmacokinetic properties for several derivatives, including good oral bioavailability and blood-brain barrier penetration, making them promising candidates for central nervous system-targeted therapies.
The safety profile of (6-Bromo-4-methylpyridin-2-yl)methanamine and its derivatives has also been a focus of recent research. Toxicological studies published in Regulatory Toxicology and Pharmacology indicate that while the compound itself shows moderate toxicity at high concentrations, properly designed derivatives can maintain therapeutic efficacy while minimizing adverse effects. This underscores the importance of careful structural optimization in drug development programs utilizing this scaffold.
Looking forward, the unique chemical properties of (6-Bromo-4-methylpyridin-2-yl)methanamine continue to inspire innovative applications. Current research directions include its incorporation into PROTACs (proteolysis targeting chimeras) for targeted protein degradation and its use in the development of covalent inhibitors. These emerging applications highlight the compound's versatility and its growing importance in modern drug discovery paradigms.
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